molecular formula C16H28O B010592 Methyl cedryl ether CAS No. 19870-74-7

Methyl cedryl ether

Cat. No.: B010592
CAS No.: 19870-74-7
M. Wt: 236.39 g/mol
InChI Key: HRGPYCVTDOECMG-UHFFFAOYSA-N
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Mechanism of Action

Cedryl Methyl Ether (CME) is a derivative of cedrol and is widely used as a fragrance compound . This article will explore the mechanism of action of CME, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that cme is widely used as a fragrance compound , suggesting that its primary targets could be olfactory receptors.

Result of Action

The molecular and cellular effects of CME’s action are primarily related to its role as a fragrance compound. It is known to have a woody, dry cedar, ambergris, and earthy vetiver scent . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cedryl methyl ether is typically synthesized from cedarwood oil. The process involves several steps:

Industrial Production Methods

Industrial production of cedryl methyl ether follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cedryl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Cedryl methyl ether is often compared with other similar compounds such as cedrol and cedramber:

    Cedrol: Cedrol is a precursor to cedryl methyl ether and has a similar woody aroma.

    Cedramber: Cedramber is another related compound with a similar scent profile.

Conclusion

Cedryl methyl ether is a versatile compound with significant applications in the fragrance industry and scientific research Its unique chemical properties and pleasant aroma make it a valuable ingredient in various products

Properties

IUPAC Name

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPYCVTDOECMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860243
Record name CERAPP_20390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19870-74-7, 67874-81-1
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Cedryl Methyl Ether as a fragrance ingredient with a high affinity for fabric. What does this mean in practical terms for consumers using this type of cleaning method?

A1: The research indicates that Cedryl Methyl Ether, when used in a CO2-based cleaning method, exhibits a strong tendency to bind to fabric. [] This high affinity translates to a longer-lasting fragrance on garments even after the cleaning process is complete. Consumers can expect a more durable and persistent scent experience compared to traditional cleaning methods where fragrances might dissipate more quickly.

Q2: The paper lists various fragrance ingredients with different affinity values. How does understanding the relative fabric affinity of ingredients like Cedryl Methyl Ether contribute to designing effective fragrance compositions?

A2: The relative fabric affinity value (y) provides crucial information for formulating effective fragrance blends for specific applications, such as CO2-based garment cleaning. [] Ingredients like Cedryl Methyl Ether, with a (y) value of at least 4, indicate a strong attraction to fabric. By combining ingredients with varying affinities, perfumers can carefully craft compositions where certain scent notes, like the woody aroma of Cedryl Methyl Ether, have a more enduring presence on the fabric, while others might provide a more immediate but fleeting olfactory experience. This knowledge allows for a tailored release of fragrance over time, enhancing the sensory experience for consumers.

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